N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040658-86-3
VCID: VC11953222
InChI: InChI=1S/C17H21N3O3S2/c1-25(22,23)15-8-6-13(7-9-15)19-17-20-14(11-24-17)10-16(21)18-12-4-2-3-5-12/h6-9,11-12H,2-5,10H2,1H3,(H,18,21)(H,19,20)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3CCCC3
Molecular Formula: C17H21N3O3S2
Molecular Weight: 379.5 g/mol

N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide

CAS No.: 1040658-86-3

Cat. No.: VC11953222

Molecular Formula: C17H21N3O3S2

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide - 1040658-86-3

Specification

CAS No. 1040658-86-3
Molecular Formula C17H21N3O3S2
Molecular Weight 379.5 g/mol
IUPAC Name N-cyclopentyl-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C17H21N3O3S2/c1-25(22,23)15-8-6-13(7-9-15)19-17-20-14(11-24-17)10-16(21)18-12-4-2-3-5-12/h6-9,11-12H,2-5,10H2,1H3,(H,18,21)(H,19,20)
Standard InChI Key VBJVGPYNXFZUSG-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3CCCC3
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3CCCC3

Introduction

N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic compound with significant potential in the field of medicinal chemistry. It features a thiazole ring and a sulfonamide group, which are known for their biological activity and pharmacological properties, respectively. This compound is classified as an amide and sulfonamide, belonging to the broader category of heterocyclic compounds due to the presence of the thiazole ring.

Synthesis

The synthesis of N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. Initial steps may include the formation of the thiazole ring through cyclization reactions involving appropriate precursors such as thioketones or thioamides. The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Analytical Techniques

The structural data of N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into the compound's functional groups and connectivity.

Potential Applications

This compound has potential applications in various therapeutic areas, particularly in the development of antibacterial and other drugs. Its structural features suggest interactions with biological targets that could be beneficial for medicinal chemistry research.

Biological Activity

While specific biological activity data for N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is not detailed in the search results, compounds with similar structures often exhibit antimicrobial and other therapeutic activities . The mechanism of action typically involves interactions with enzymes or cellular components, which can be evaluated through biological assays.

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